1-(Quinolin-2-yl)imidazolidin-2-one
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Overview
Description
1-(Quinolin-2-yl)imidazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and imidazolidinone Quinoline is a nitrogen-containing aromatic compound, while imidazolidinone is a five-membered ring containing two nitrogen atoms
Preparation Methods
The synthesis of 1-(Quinolin-2-yl)imidazolidin-2-one can be achieved through several routes:
Direct Incorporation of the Carbonyl Group into 1,2-Diamines: This method involves the reaction of 1,2-diamines with carbonyl compounds under specific conditions to form the imidazolidinone ring.
Diamination of Olefins: This approach uses olefins and diamines in the presence of catalysts to form the desired imidazolidinone structure.
Intramolecular Hydroamination of Linear Urea Derivatives: Linear urea derivatives undergo intramolecular cyclization to form the imidazolidinone ring.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through specific reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.
Chemical Reactions Analysis
1-(Quinolin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include various quinoline and imidazolidinone derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)imidazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of inflammatory responses .
Comparison with Similar Compounds
1-(Quinolin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:
Quinoline Derivatives: These compounds share the quinoline structure but may have different substituents or functional groups, leading to varied biological activities.
Imidazolidinone Derivatives: These compounds share the imidazolidinone ring but differ in the attached groups, affecting their chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
90033-78-6 |
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Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-quinolin-2-ylimidazolidin-2-one |
InChI |
InChI=1S/C12H11N3O/c16-12-13-7-8-15(12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8H2,(H,13,16) |
InChI Key |
IAYBMUOJZWMWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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